molecular formula C18H16BrNO2 B2503290 5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 530124-62-0

5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B2503290
CAS RN: 530124-62-0
M. Wt: 358.235
InChI Key: GKKROYNLXDCLKY-UHFFFAOYSA-N
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Description

The compound "5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde" is a brominated indole derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Indole derivatives are commonly studied for their interesting chemical and physical properties, and they often serve as key intermediates in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of brominated indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds such as 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde involves a chemo- and regioselective Br/Li exchange reaction, starting from a brominated thiophene and proceeding through a five-step protocol with an overall yield of 33% . Similarly, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole is achieved through a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives is often elucidated using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this technique . Additionally, the crystal structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone was analyzed, revealing hydrogen-bonded ribbons in the crystal lattice .

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions. The presence of the bromine atom and the aldehyde group in the molecule provides reactive sites for further functionalization. For example, the bromine atom can be involved in substitution reactions, while the aldehyde group can undergo condensation reactions to form new carbon-carbon or carbon-nitrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives can be influenced by their molecular structure. Photophysical studies of related compounds show that the emission spectrum and quantum yield can vary significantly in different solvents, indicating solvatochromic behavior . The thermal stability of these compounds is also of interest, with some showing good stability up to certain temperatures . Additionally, the presence of substituents on the indole ring can affect the molecule's dipole moment and electronic properties .

Scientific Research Applications

Crystallographic Studies

  • Molecules of 5-bromo-1H-indole-3-carbaldehyde derivatives have been studied for their crystallographic properties, showing a pairing by aminocarbonyl hydrogen bonds forming ribbons (Ali, Halim, & Ng, 2005).

Molecular Interactions and Characterization

  • The compound has been involved in studies for its condensation reaction properties and molecular interactions. A particular focus has been on its behavior in crystal structure and Hirshfeld surface analysis (Barakat et al., 2017).

Cytotoxic Properties

  • In the context of marine natural products, derivatives of 5-bromo-1H-indole-3-carbaldehyde have been isolated and evaluated for their cytotoxic activities against cancer cell lines, demonstrating potential biomedical applications (Wang, Yang, Mei, & Yang, 2013).

Biological Activity Studies

  • Research on 5-bromo-1H-indole-3-carbaldehyde and its derivatives has explored their antimicrobial activities. These studies have contributed to understanding the compound's potential in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).

Application in Drug Synthesis

  • This compound has been used in the synthesis of various pharmaceutical agents, particularly in the creation of novel compounds with potential therapeutic effects such as anticonvulsant properties (Gautam, Gupta, & Yogi, 2021).

properties

IUPAC Name

5-bromo-1-[2-(2-methylphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO2/c1-13-4-2-3-5-18(13)22-9-8-20-11-14(12-21)16-10-15(19)6-7-17(16)20/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKROYNLXDCLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde

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